molecular formula C7H7F3N2O2 B3057082 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine CAS No. 76513-87-6

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine

Cat. No.: B3057082
CAS No.: 76513-87-6
M. Wt: 208.14 g/mol
InChI Key: JRYBJJBLISQWFB-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with methoxy groups at positions 2 and 4, and a trifluoromethyl group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine typically involves the reaction of appropriate pyrimidine precursors with methoxy and trifluoromethyl substituents

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the pyrimidine ring or the substituents.

    Substitution Reactions: The trifluoromethyl group can be involved in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include strong bases (e.g., sodium methoxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the methoxy groups can yield a variety of substituted pyrimidines, while oxidation reactions may produce pyrimidine N-oxides.

Scientific Research Applications

2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.

    Material Science: It is employed in the design of advanced materials with specific electronic and optical properties.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways involving pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine
  • 2,4-Dimethoxy-5-(trifluoromethyl)pyrimidine
  • 2,4-Dimethoxy-6-(trifluoromethyl)pyridine

Uniqueness

Compared to similar compounds, 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups provides a distinct combination of electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-dimethoxy-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-13-5-3-4(7(8,9)10)11-6(12-5)14-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYBJJBLISQWFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617618
Record name 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76513-87-6
Record name 2,4-Dimethoxy-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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